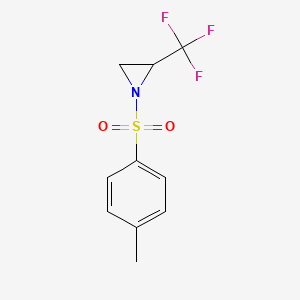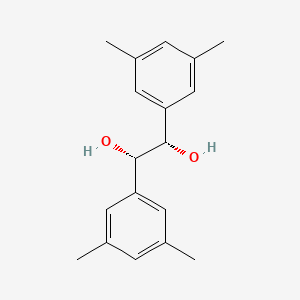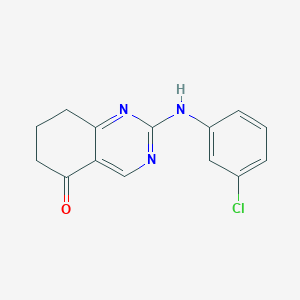
1-Tosyl-2-(trifluoromethyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tosyl-2-(trifluoromethyl)aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of a trifluoromethyl group and a tosyl group makes this compound particularly interesting due to its unique chemical properties and reactivity. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Tosyl-2-(trifluoromethyl)aziridine can be synthesized through various methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method is efficient and provides high yields . Another method involves the reaction of trimethylsilyldiazomethane with N-sulfonyl imines, which also yields aziridines with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Tosyl-2-(trifluoromethyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The strained aziridine ring can be opened by nucleophiles, leading to the formation of a variety of products.
Substitution Reactions: The tosyl group can be substituted under appropriate conditions, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of Lewis acids or protic acids to activate the aziridine ring .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of nucleophile used. For example, reaction with amines can lead to the formation of amino derivatives, while reaction with alcohols can yield alkoxy derivatives .
Aplicaciones Científicas De Investigación
1-Tosyl-2-(trifluoromethyl)aziridine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-tosyl-2-(trifluoromethyl)aziridine involves the activation of the aziridine ring by electron-withdrawing groups such as the tosyl group. This activation makes the ring susceptible to nucleophilic attack, leading to ring opening and the formation of various products . The molecular targets and pathways involved depend on the specific reactions and derivatives formed.
Comparación Con Compuestos Similares
1-Tosyl-2-(trifluoromethyl)aziridine can be compared with other aziridines such as:
1-Tosyl-2-methylaziridine: Similar in structure but with a methyl group instead of a trifluoromethyl group.
1-Tosyl-2-phenylaziridine: Contains a phenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties, making it a valuable compound in various chemical transformations .
Propiedades
Fórmula molecular |
C10H10F3NO2S |
|---|---|
Peso molecular |
265.25 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-2-(trifluoromethyl)aziridine |
InChI |
InChI=1S/C10H10F3NO2S/c1-7-2-4-8(5-3-7)17(15,16)14-6-9(14)10(11,12)13/h2-5,9H,6H2,1H3 |
Clave InChI |
OCDVSJGBBHWGPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11849481.png)

![2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B11849487.png)



